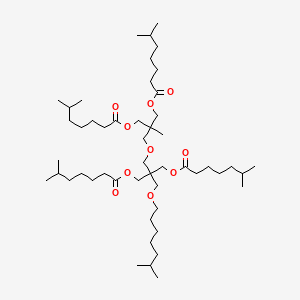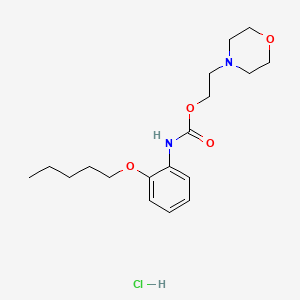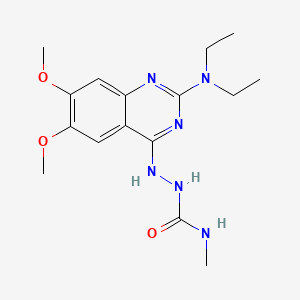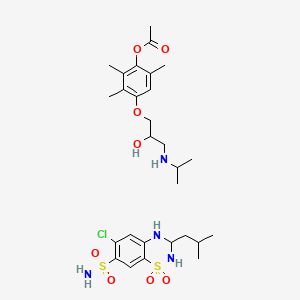
Torrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Torrat is a coordination compound that plays a significant role in various fields of chemistry, biology, and industry. Coordination compounds consist of one or more metals bound to one or more Lewis base ligands. These compounds are essential in many biochemical systems and industrial applications .
Vorbereitungsmethoden
The synthesis of Torrat involves several methods, including:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the reaction of an organometallic compound with a binary halide.
Oxidation of Alkenes and Alcohols: Alkenes can be oxidized to form 1,2-diols, which are then cleaved to form aldehydes and ketones.
Analyse Chemischer Reaktionen
Torrat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions of this compound can lead to the formation of simpler compounds.
Substitution: this compound can undergo substitution reactions where one ligand is replaced by another. .
Wissenschaftliche Forschungsanwendungen
Torrat has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Torrat involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biochemical effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
Torrat is unique compared to other coordination compounds due to its specific ligand-metal interactions and stability. Similar compounds include:
Hexaminechromium (III) Ion: A coordination complex with six ammonia ligands coordinating a chromium ion.
[PtCl2(NH3)2]: A platinum complex with two chloride and two ammonia ligands.
[Ag(NH3)2]+: A silver complex with two ammonia ligands.
These compounds share similarities in their coordination chemistry but differ in their specific metal-ligand interactions and applications.
Eigenschaften
CAS-Nummer |
72416-03-6 |
|---|---|
Molekularformel |
C28H43ClN4O8S2 |
Molekulargewicht |
663.2 g/mol |
IUPAC-Name |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |
InChI |
InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) |
InChI-Schlüssel |
AYEZWNNLBRBUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
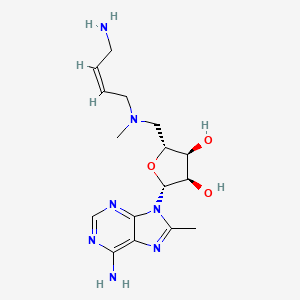
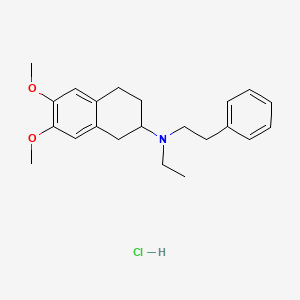
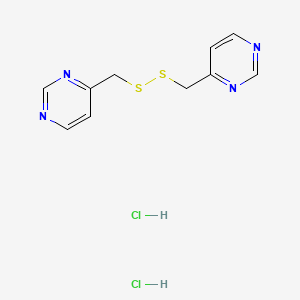
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
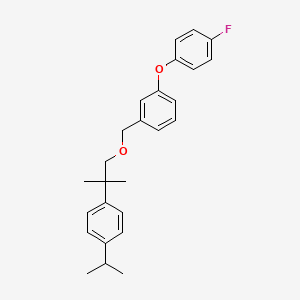
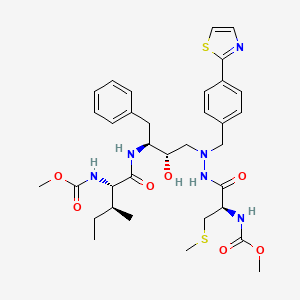
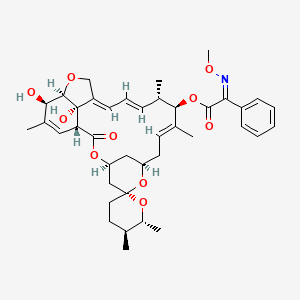
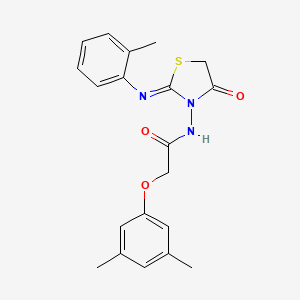
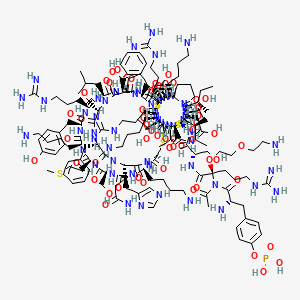
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
